molecular formula C12H10N4 B8466885 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine

Cat. No.: B8466885
M. Wt: 210.23 g/mol
InChI Key: XQJZGMDKGYQINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C12H10N4/c13-10-6-7-16-11(8-10)14-12(15-16)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

XQJZGMDKGYQINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,4-diamino-pyridine (1.26 g, 11.5 mmol), copper (I) bromide (82.8 mg, 0.57 mmol), 1,10-phenanthroline monohydrate (114.0 mg, 0.57 mmol) and benzonitrile (13 mL) was heated in a 50 mL 3-necked flask to 150° C. During 41 h a gentle flow of O2/N2 (5:95) was bubbled through the reaction mixture (conversion 42%, HPLC method see below). The reaction mixture was then filtered. The resulting clear brown solution was evaporated to dryness and the crude was product purified by silica gel chromatography (hexane/EtOAc 2:8) to yield 7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (0.72 g, 29%) as a light yellow solid with 99.0% purity (HPLC area-%, HPLC method: X-Bridge C18 column, 150×4.6 mm; mobile phase, A: water/NCMe (95:5), B: NCMe, C: NBu4HSO4 buffer pH 3-4; flow: 1.5 ml/min; gradient from 90/0/10 (A/B/C) to 5/85/10 (A/B/C) within 6 min, isocratic 5/85/10 (A/B/C) for 4 min. Retention time: 0.95 min (2,4-diamino-pyridine), 4.08 min (7-amino-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine)).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
82.8 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of (2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-carbamic acid tert-butyl ester (8.5 g, 27.4 mmol) in hydrochloric acid (6 N in diethyl ether, 175 ml) is stirred overnight at room temperature. The suspension is diluted under cooling with water (ca 2 l) and ethyl acetate, the aqueous layer is washed once with ethyl acetate, made alkaline with 32% aqueous sodium hydroxide and extracted twice with ethyl acetate. The combined organic layers are dried with magnesium sulfate and the solvent is removed in vacuo affording 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine (5.52 g, 95.9%) as a light pink solid. mp.: 212-213° C. MS: m/z=211.2 (M+H+).
Name
(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-carbamic acid tert-butyl ester
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.